Direct Head-to-Head Comparison of Antibacterial Potency: 6-Bromo-4-iodo-1H-indole Demonstrates 5‑Fold Lower MIC Than Mono-Halogenated 5-Iodoindole Against MRSA
Against methicillin-resistant Staphylococcus aureus (MRSA) strains, 6-bromo-4-iodoindole exhibits an MIC of 20 μg/mL, which is 5‑fold lower than that of the mono‑halogenated analog 5‑iodoindole (MIC = 100 μg/mL) [1]. This potency is comparable to or better than the clinically used aminoglycoside gentamicin, whose MIC range against MRSA spans 20–1000 μg/mL [1]. Structure–activity relationship (SAR) analyses confirm that dual halogenation at the C4 and C6 positions is necessary for this enhanced antibacterial effect, as mono‑halogenated indoles show significantly reduced activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 20 μg/mL |
| Comparator Or Baseline | 5-Iodoindole: 100 μg/mL; Gentamicin: 20–1000 μg/mL (range) |
| Quantified Difference | 5‑fold lower MIC vs. 5‑iodoindole; equivalent to the lower bound of the gentamicin range |
| Conditions | In vitro broth microdilution assay against methicillin-resistant S. aureus (MRSA) strains, including MRSA 33591 and MW2 |
Why This Matters
This 5‑fold potency advantage reduces the required dose for antimicrobial efficacy, lowering potential toxicity and cost per treatment course, and positions 6‑bromo‑4‑iodoindole as a superior lead scaffold for anti‑MRSA drug development.
- [1] MinHwi Sim, Bharath Reddy Boya, Yong-Guy Kim, Jin-Hyung Lee, Jintae Lee. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. *Microbial Biotechnology* **2025**, *18*, e70280. DOI: 10.1111/1751-7915.70280. View Source
